5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is a significant area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as major products .Molecular Structure Analysis
The InChI code for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is 1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) . The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid include its molecular weight of 187.2 g/mol and its IUPAC name, 5-(methoxycarbonyl)-3-piperidinecarboxylic acid .Scientific Research Applications
Regioselective Introduction in Piperidine Skeleton
- Research Focus : A study by Matsumura et al. (1996) developed a method for the regioselective introduction of a bis(methoxycarbonyl)methyl group into the 4-position of the piperidine skeleton. This method is significant for the preparation of cis- and trans-2,4-disubstituted piperidines, starting from 2-piperidinecarboxylic acid (Matsumura, Yoshimoto, Horikawa, Maki, & Watanabe, 1996).
Synthesis and Antimicrobial Activity
- Research Focus : Patel et al. (2011) conducted research on synthesizing new pyridine derivatives using 2-chloropyridine-3-carboxylic acid and examining their in vitro antimicrobial activity. This study highlighted the modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis of cis-4-(Sulfomethyl)piperidine-2-carboxylic Acid
- Research Focus : Research by Hadri and Leclerc (1993) focused on the synthesis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid and its NMR assignment. This compound was derived from 4-(hydroxymethyl) pyridine and has specific implications in structural chemistry (Hadri & Leclerc, 1993).
Alkoxycarbonylpiperidines as N-Nucleophiles
- Research Focus : Takács et al. (2014) explored the use of piperidines with ester functionality, such as 2-(methoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This study is important for understanding the chemoselectivity in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Synthesis and Pharmacological Study
- Research Focus : Gálvez et al. (1993) synthesized a series of 3β-acyloxy-3α-methoxycarbonyltropanes and conducted structural, biochemical, and pharmacological studies. The findings indicated potential applications in designing novel GABA B antagonist agents (Gálvez et al., 1993).
Synthesis and Cardiovascular Activity
- Research Focus : A study by Krauze et al. (2004) involved synthesizing nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid and analyzing their cardiovascular activity and electrochemical oxidation. This research provided insights into the potential medical applications of these compounds (Krauze et al., 2004).
Safety And Hazards
5-(Methoxycarbonyl)piperidine-3-carboxylic acid is labeled with the GHS07 pictogram, indicating that it is a hazard. The hazard statements include H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary statements include P305+351+338, advising to rinse cautiously with water for several minutes in case of eye contact .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field of research.
properties
IUPAC Name |
5-methoxycarbonylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLHCBDMWXAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678070 | |
Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
748113-39-5 | |
Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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